Chiral Identity: (S)-Enantiomer vs. Racemic Mixture and (R)-Enantiomer
The primary differentiator of this product is its defined (S)-stereochemistry. Commercially, it is offered as a single enantiomer, with vendor-certified chemical purity and an implied high enantiomeric excess (ee) . In contrast, the racemic mixture (CAS 936940-38-4) and the (R)-enantiomer (CAS 955428-54-3) are distinct chemical entities with different, and often opposite, properties .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | Stereocenter with (S)-configuration at the 3-position of the pyrrolidine ring. Commercial purity specifications are >95% . |
| Comparator Or Baseline | (R)-enantiomer (CAS 955428-54-3) and racemic mixture (CAS 936940-38-4). |
| Quantified Difference | Qualitative difference: The target compound is a single enantiomer, while comparators are either the opposite enantiomer or an equimolar mixture of both. The specific optical rotation value for this compound is not available in the primary literature. |
| Conditions | Vendor Certificate of Analysis context |
Why This Matters
Using the correct single enantiomer is non-negotiable for asymmetric synthesis and drug discovery programs, as the wrong stereochemistry will likely lead to an inactive or off-target final compound.
